Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate
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Overview
Description
Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate is a complex heterocyclic compound. It features a pyrido[2,3-d]pyrimidine core, which is a fused bicyclic system containing both pyridine and pyrimidine rings. The compound also includes a thiophene ring, a sulfur-containing five-membered aromatic ring, and various functional groups such as methoxy, sulfanyl, and carboxylate. This unique structure endows the compound with diverse chemical and biological properties, making it a subject of interest in medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate typically involves multi-step reactions starting from readily available precursors. One common approach is the condensation of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides, followed by cyclization to form the pyrido[2,3-d]pyrimidine core .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and flow chemistry can be employed to enhance reaction efficiency and scalability . The use of automated reactors and continuous flow systems can further streamline the production process, making it suitable for large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways . For example, it may inhibit kinases or other enzymes involved in cell signaling, leading to anti-inflammatory or anticancer effects . The presence of the thiophene ring and other functional groups enhances its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure and exhibit similar biological activities.
Thiophene-containing compounds: Compounds like methiopropamine and other thiophene derivatives have comparable chemical properties and applications.
Uniqueness
Methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanyl-7-(thiophen-2-yl)-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate stands out due to its unique combination of functional groups and structural features. The presence of the methoxypropyl, sulfanyl, and carboxylate groups, along with the thiophene ring, provides a distinct chemical profile that enhances its versatility and potential for various applications .
Properties
Molecular Formula |
C17H17N3O4S2 |
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Molecular Weight |
391.5 g/mol |
IUPAC Name |
methyl 1-(3-methoxypropyl)-4-oxo-2-sulfanylidene-7-thiophen-2-ylpyrido[2,3-d]pyrimidine-5-carboxylate |
InChI |
InChI=1S/C17H17N3O4S2/c1-23-7-4-6-20-14-13(15(21)19-17(20)25)10(16(22)24-2)9-11(18-14)12-5-3-8-26-12/h3,5,8-9H,4,6-7H2,1-2H3,(H,19,21,25) |
InChI Key |
UOGVNCYNEGIOJV-UHFFFAOYSA-N |
Canonical SMILES |
COCCCN1C2=C(C(=CC(=N2)C3=CC=CS3)C(=O)OC)C(=O)NC1=S |
Origin of Product |
United States |
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